Methyl 4-bromo-3-hydroxybenzoate
Overview
Description
“Methyl 4-bromo-3-hydroxybenzoate” is a reactant used in the preparation of selective inhibitors . It has a molecular weight of 231.05 .
Synthesis Analysis
The synthesis of “Methyl 4-bromo-3-hydroxybenzoate” typically involves an unsymmetrical Ullman reaction between methyl 5-bromovanillate (II) and methyl 3-bromo-4-hydroxybenzoate (III), yielding all the three possible dicarbomethoxy-dibenzo-p-dioxins .Molecular Structure Analysis
The IUPAC name for this compound is “methyl 4-bromo-3-hydroxybenzoate”. Its InChI code is “1S/C8H7BrO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3” and the InChI key is "VYOFPLOREOHCDP-UHFFFAOYSA-N" .Chemical Reactions Analysis
In the unsymmetrical Ullman reaction, “Methyl 4-bromo-3-hydroxybenzoate” reacts with methyl 5-bromovanillate to yield all the three possible dicarbomethoxy-dibenzo-p-dioxins .Physical And Chemical Properties Analysis
“Methyl 4-bromo-3-hydroxybenzoate” has a density of 1.6±0.1 g/cm³, a boiling point of 318.0±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 47.6±0.3 cm³ and a polar surface area of 47 Ų .Scientific Research Applications
Synthesis of Selective Inhibitors
Methyl 4-bromo-3-hydroxybenzoate: is utilized in the synthesis of selective inhibitors, which are compounds that can selectively inhibit certain biological pathways or enzymes. This application is crucial in the development of targeted therapies for diseases where specific inhibition of biomolecules is required .
Material Science Applications
In material science, this compound is used to engineer novel materials with tailored properties. Its distinct characteristics are harnessed to create materials with improved mechanical strength, thermal stability, or optical performance. This can lead to advancements in the development of new materials for various industrial applications .
Organic Synthesis
The compound serves as a valuable reagent in organic synthesis. Its reactivity and selectivity make it a useful tool for chemists to create complex molecules. This application is significant in the field of organic chemistry, where precise reactions are needed to develop new chemical entities .
Pharmaceutical Research
In pharmaceutical research, Methyl 4-bromo-3-hydroxybenzoate is used to develop new drug candidates. Its molecular structure can be incorporated into larger, more complex drug molecules, potentially leading to the discovery of new medications .
Chemical Education
This compound is also used in chemical education as a teaching tool to demonstrate various chemical reactions and synthesis techniques. It provides a practical example for students to understand the concepts of esterification and aromatic substitution reactions .
Analytical Chemistry
In analytical chemistry, Methyl 4-bromo-3-hydroxybenzoate can be used as a standard or reference compound in chromatographic analysis. It helps in the identification and quantification of similar compounds in complex mixtures .
Environmental Studies
Researchers may use this compound in environmental studies to understand the behavior of brominated organic compounds in natural settings. It can serve as a model compound to study degradation processes and environmental impact .
Catalyst Development
Finally, Methyl 4-bromo-3-hydroxybenzoate can be used in the development of catalysts. Its structure can be modified to create catalysts that facilitate specific chemical reactions, which is important in industrial processes to increase efficiency and selectivity .
Safety And Hazards
“Methyl 4-bromo-3-hydroxybenzoate” is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
properties
IUPAC Name |
methyl 4-bromo-3-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOFPLOREOHCDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423741 | |
Record name | methyl 4-bromo-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3-hydroxybenzoate | |
CAS RN |
106291-80-9 | |
Record name | methyl 4-bromo-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-Bromo-3-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the methoxycarbonyl group relative to the benzene ring in Methyl 4-bromo-3-hydroxybenzoate?
A1: The methoxycarbonyl group in Methyl 4-bromo-3-hydroxybenzoate is twisted at a dihedral angle of 8.06° with respect to the benzene ring []. This slight deviation from planarity could influence the molecule's overall shape and potential interactions with other molecules.
Q2: How are the molecules of Methyl 4-bromo-3-hydroxybenzoate organized within the crystal lattice?
A2: In the crystal structure, individual molecules of Methyl 4-bromo-3-hydroxybenzoate are linked together by O—H⋯O hydrogen bonds. These interactions form helical chains that extend along the b axis of the crystal lattice [].
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